N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide
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Overview
Description
N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of two aromatic rings substituted with methoxy, methyl, and nitro groups, connected through an oxalamide linkage. This compound’s unique structure allows it to participate in diverse chemical reactions and exhibit interesting biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of 3,4-dimethoxyaniline with 2-methyl-5-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
- Dissolve 3,4-dimethoxyaniline and 2-methyl-5-nitroaniline in anhydrous dichloromethane.
- Add oxalyl chloride dropwise to the solution while maintaining the temperature below 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and reagent concentrations can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The presence of methoxy and nitro groups can influence its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo redox reactions may play a role in its biological activity.
Comparison with Similar Compounds
N1-(3,4-dimethoxyphenyl)-N2-(2-methyl-5-nitrophenyl)oxalamide can be compared with other similar compounds, such as:
N1-(3,4-dimethoxyphenyl)-N2-(2-chlorophenyl)oxalamide: Similar structure but with a chlorine substituent instead of a nitro group.
N1-(3,4-dimethoxyphenyl)-N2-(2-methylphenyl)oxalamide: Lacks the nitro group, which may affect its reactivity and biological activity.
N1-(3,4-dimethoxyphenyl)-N2-(2-nitrophenyl)oxalamide: Similar structure but without the methyl group, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in the combination of methoxy, methyl, and nitro groups, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-N'-(2-methyl-5-nitrophenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6/c1-10-4-6-12(20(23)24)9-13(10)19-17(22)16(21)18-11-5-7-14(25-2)15(8-11)26-3/h4-9H,1-3H3,(H,18,21)(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAORYHFBJRGEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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